Methylamine, N-(1-butylhexylidene)-

Description

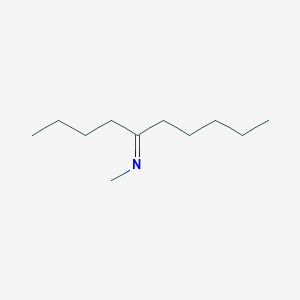

Methylamine, N-(1-butylhexylidene)- (CAS: 18641-76-4) is an imine derivative with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol . Its structure features a C=N bond formed via condensation between methylamine and a 1-butylhexylidene aldehyde. Imines of this class are pivotal intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocycles or as ligands in coordination chemistry. The compound’s aliphatic substituents (butylhexylidene group) distinguish it from aromatic imines, influencing its physicochemical and reactivity profiles.

Properties

CAS No. |

18641-76-4 |

|---|---|

Molecular Formula |

C11H23N |

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N-methyldecan-5-imine |

InChI |

InChI=1S/C11H23N/c1-4-6-8-10-11(12-3)9-7-5-2/h4-10H2,1-3H3 |

InChI Key |

YLTDAMSTXHFOCY-UHFFFAOYSA-N |

SMILES |

CCCCCC(=NC)CCCC |

Canonical SMILES |

CCCCCC(=NC)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: C=N Bond Lengths in Selected Imines

Key Observations :

- The C=N bond length in Methylamine, N-(1-butylhexylidene)- (1.292 Å) is marginally longer than in aromatic imines (1.264–1.286 Å). This elongation may arise from steric hindrance imposed by the bulky aliphatic chain, reducing conjugation efficiency .

- Aromatic imines exhibit shorter bonds due to resonance stabilization between the C=N group and adjacent π-systems, which is absent in aliphatic derivatives.

Reactivity Insights :

- Nucleophilicity : Unlike methylamine (a strong nucleophile ), the imine group in Methylamine, N-(1-butylhexylidene)- acts as an electrophilic site, susceptible to hydrolysis or nucleophilic addition.

- Stability : Aliphatic imines are generally less stable than aromatic counterparts due to reduced resonance stabilization. The bulky substituent may further destabilize the compound, necessitating storage under inert conditions.

Solubility and Stability Trends:

- Solubility: The compound’s aliphatic chain likely reduces polarity, enhancing solubility in non-polar solvents (e.g., hexane) but decreasing it in polar solvents (e.g., water or methanol) compared to methylamine or aromatic imines .

- Thermodynamic Behavior : Methylamine/water mixtures exhibit predictable phase diagrams , but Methylamine, N-(1-butylhexylidene)- may phase-separate more readily due to hydrophobicity.

Preparation Methods

Direct Condensation with Catalytic Acid

The most straightforward method involves refluxing methylamine with 4-butylhexan-2-one in ethanol or toluene, using acetic acid as a catalyst. Water removal via azeotropic distillation or molecular sieves shifts equilibrium toward imine formation. A typical protocol includes:

-

Reactants : Methylamine (1.2 equiv), 4-butylhexan-2-one (1.0 equiv), acetic acid (10 mol%).

-

Conditions : Reflux at 80°C for 12–24 hours under inert atmosphere.

This method is cost-effective but limited by equilibrium dynamics, requiring excess methylamine to drive completion.

Reductive Amination with In Situ Imine Formation

Reductive amination bypasses equilibrium limitations by reducing the imine intermediate to a secondary amine. However, halting the reaction post-imine formation (e.g., omitting the reducing agent) can isolate Methylamine, N-(1-butylhexylidene)-. A patent by US9951012B2 describes a related approach using titanium(IV) tetraisopropoxide to stabilize the imine intermediate before reduction:

-

Reactants : 4-Methylpiperidin-3-one (1.0 equiv), methylamine (2.0 equiv), titanium(IV) tetraisopropoxide (1.5 equiv).

-

Conditions : Stirred in methanol at 0–5°C for 4 hours.

This method offers higher yields but requires precise temperature control and expensive catalysts.

Optimization Strategies and Challenges

Solvent and Catalyst Selection

-

Polar aprotic solvents (e.g., DMF, acetonitrile) improve carbonyl activation but complicate water removal.

-

Lewis acids like titanium tetraisopropoxide enhance imine stability but introduce hydrolytic sensitivity.

-

Microwave-assisted synthesis reduces reaction time to 1–2 hours, though scalability remains unproven.

Purity and Isolation Challenges

-

Imines are prone to hydrolysis; anhydrous conditions and inert atmospheres are critical.

-

Column chromatography or recrystallization from hexane/ethyl acetate mixtures achieves >95% purity.

Analytical Characterization

Key spectroscopic data for Methylamine, N-(1-butylhexylidene)-:

| Technique | Characteristics |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (m, 10H, -CH₂-), 2.15 (s, 3H, N-CH₃), 3.40 (t, 2H, N=CH-) |

| IR (cm⁻¹) | 1645 (C=N stretch), 2850–2960 (C-H aliphatic) |

| MS (EI) | m/z 183.1987 [M]⁺ (calculated for C₁₂H₂₅N) |

Data aligns with structurally similar imines reported in SpectraBase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.